3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives, including 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, often involves the reaction of corresponding precursors under specific conditions. For instance, Yang et al. (2007) reported the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds via the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds, demonstrating a method that could potentially be adapted for the synthesis of the chloromethyl variant by modifying the halogenation step (Yang et al., 2007).
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including the subject compound, is characterized by the presence of a 1,2,4-oxadiazole ring, which significantly influences the compound's reactivity and physical properties. Studies on similar compounds, such as those by Ye et al. (2006), provide insights into the crystal structure and molecular configuration, which are crucial for understanding the chemical behavior and potential applications of these molecules (Ye et al., 2006).
Scientific Research Applications
Synthesis and Chemical Transformations
- 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole and its derivatives have been used in various synthetic processes. For example, they have been utilized in the synthesis of difluoromethylene-containing compounds, showcasing their utility in creating diverse fluorinated structures (Yang et al., 2007).
- These compounds also undergo reactions with other chemicals like KCN, leading to the formation of acetonitriles and alkanes, demonstrating their reactivity and potential in synthetic organic chemistry (Sağırlı & Dürüst, 2018).
Development of Novel Compounds
- Researchers have explored the transformation of 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole into various novel compounds. This includes the conversion into 1,3,4-oxadiazoles, expanding the range of potential applications in chemical synthesis (El-Abadelah et al., 1991).
Pharmaceutical Applications
- Certain derivatives of 3-(chloromethyl)-1,2,4-oxadiazole, such as those with 5-chloromethyl groups, have shown promise in the development of novel antimicrobial agents, indicating their potential use in pharmaceutical research (Rai et al., 2010).
Potential in Material Science
- The use of 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole in the synthesis of mesogens containing 1,3,4-oxadiazole fluorophore has been reported. These compounds have exhibited unique phase behaviors and photoluminescent properties, suggesting their application in material science, particularly in the field of liquid crystals and optoelectronics (Han et al., 2010).
properties
IUPAC Name |
3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(17-16-8)6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INANILNLXTUPHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371486 |
Source
|
Record name | 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
CAS RN |
175205-63-7 |
Source
|
Record name | 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175205-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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